MN58b Isoform Selectivity: ChoKα Inhibition with >30-Fold Preference Over ChoKβ
MN58b demonstrates robust selectivity for choline kinase α (ChoKα) over choline kinase β (ChoKβ). In head-to-head enzymatic assays comparing MN58b with RSM-932A and multiple structural analogs, MN58b achieved an IC50 of 1.4 ± 0.17 μM against human recombinant ChoKα while exhibiting an IC50 >50 μM against ChoKβ, yielding a selectivity ratio >36-fold [1]. In contrast, RSM-932A (IC50 1 ± 0.12 μM against ChoKα; 33 μM against ChoKβ) shows only 33-fold selectivity, and other analogs such as RSM-820C (IC50 6 μM for ChoKα; 40 μM for ChoKβ) exhibit substantially reduced selectivity ratios (6.7-fold) [1]. MN58b also does not affect MAPKs, PI3K, or other phospholipid metabolism enzymes at concentrations sufficient to fully inhibit ChoKα [2].
| Evidence Dimension | ChoKα enzymatic inhibition IC50 and ChoKβ selectivity |
|---|---|
| Target Compound Data | ChoKα IC50 = 1.4 ± 0.17 μM; ChoKβ IC50 >50 μM; Selectivity ratio >36-fold |
| Comparator Or Baseline | RSM-932A: ChoKα IC50 = 1 ± 0.12 μM, ChoKβ IC50 = 33 μM, selectivity 33-fold; RSM-820C: ChoKα IC50 = 6 ± 0.68 μM, ChoKβ IC50 = 40 μM, selectivity 6.7-fold; ACG-548B: ChoKα IC50 = 0.12 ± 0.02 μM, ChoKβ IC50 = 48.9 μM, selectivity 408-fold |
| Quantified Difference | MN58b selectivity ratio >36-fold versus RSM-820C 6.7-fold; MN58b exhibits balanced α-selectivity profile distinct from ultra-selective ACG-548B |
| Conditions | Recombinant bacterial extracts expressing human ChoKα or ChoKβ; enzymatic activity assay with varying drug concentrations; IC50 values in μmol/L |
Why This Matters
α-isoform selectivity is mechanistically critical because ChoKβ may have distinct physiological roles; MN58b's selectivity profile enables cleaner interrogation of ChoKα-specific pathways compared to less selective or pan-ChoK inhibitors.
- [1] Relative inhibitory potencies for selected inhibitors against human recombinant ChoKα and ChoKβ enzymes. AACR Journal Data Supplement. IC50 values (μmol/L) and fold selectivity reported. View Source
- [2] Rodríguez-González A, Ramírez de Molina A, Fernández F, et al. Inhibition of choline kinase as a specific cytotoxic strategy in oncogene-transformed cells. Oncogene. 2003;22(55):8803-8812. View Source
